5-Fluoro-2-[(2-methylpentyl)oxy]aniline
Overview
Description
Preparation Methods
The synthesis of 5-Fluoro-2-[(2-methylpentyl)oxy]aniline typically involves the reaction of 5-fluoro-2-nitroaniline with 2-methylpentanol under specific conditions to yield the desired product. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Fluoro-2-[(2-methylpentyl)oxy]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.
Scientific Research Applications
5-Fluoro-2-[(2-methylpentyl)oxy]aniline is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical assays and studies involving protein interactions and functions.
Medicine: Research involving this compound may focus on its potential therapeutic applications and its effects on biological systems.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[(2-methylpentyl)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-Fluoro-2-[(2-methylpentyl)oxy]aniline can be compared with other similar compounds, such as:
- 5-Fluoro-2-[(2-methylpropyl)oxy]aniline
- 5-Fluoro-2-[(2-ethylhexyl)oxy]aniline
- 5-Fluoro-2-[(2-methylbutyl)oxy]aniline
These compounds share similar structural features but differ in the length and branching of the alkyl chain attached to the oxygen atom. The uniqueness of this compound lies in its specific alkyl chain, which can influence its chemical properties and reactivity .
Properties
IUPAC Name |
5-fluoro-2-(2-methylpentoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO/c1-3-4-9(2)8-15-12-6-5-10(13)7-11(12)14/h5-7,9H,3-4,8,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSBEKFUIJHUCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)COC1=C(C=C(C=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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